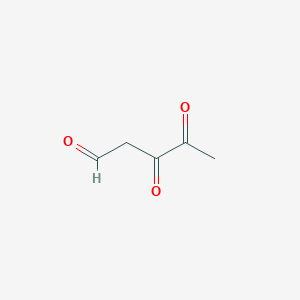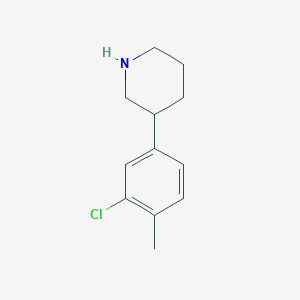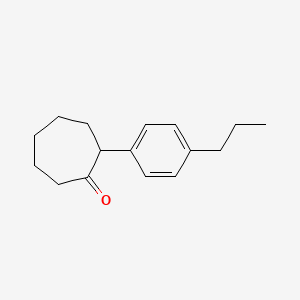
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the aromatic ring at the desired position . The subsequent introduction of the hydroxypropanoic acid group can be achieved through various organic synthesis techniques, including esterification and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated aromatic ring to a less substituted form.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated aromatic ring can participate in π-π interactions, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar in structure but lacks the hydroxypropanoic acid group.
3-Bromo-5-methylphenylacetic acid: Contains a different substituent on the aromatic ring.
2-Bromo-5-methoxybenzoic acid: Features a methoxy group instead of a methyl group.
Uniqueness
3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a brominated aromatic ring and a hydroxypropanoic acid moiety
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
3-(2-bromo-5-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clave InChI |
MIQOHQMWHVTRDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)







![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)




